6-Chloro-5-cyclopropoxypicolinaldehyde
Description
6-Chloro-5-cyclopropoxypicolinaldehyde is a substituted picolinaldehyde derivative with a chlorine atom at position 6 and a cyclopropoxy group at position 3. The compound’s structure combines a pyridine backbone with an aldehyde functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by electron-withdrawing substituents (chlorine) and steric effects from the cyclopropoxy moiety.
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
6-chloro-5-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8ClNO2/c10-9-8(13-7-2-3-7)4-1-6(5-12)11-9/h1,4-5,7H,2-3H2 |
InChI Key |
ZWGYSXXVSLAXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-cyclopropoxypicolinaldehyde typically involves the cyclopropoxylation of 6-chloropicolinaldehyde. One common method includes the reaction of 6-chloropicolinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-cyclopropoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Chloro-5-cyclopropoxypicolinic acid.
Reduction: 6-Chloro-5-cyclopropoxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-cyclopropoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and cyclopropoxy groups may influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects :
- Cyclopropoxy vs. Methyl : The cyclopropoxy group in the target compound likely confers greater steric hindrance and metabolic stability compared to the methyl group in 5-chloro-6-methylpicolinaldehyde .
- Aldehyde Reactivity : Both picolinaldehyde derivatives exhibit aldehyde-specific reactivity (e.g., nucleophilic additions), but the cyclopropoxy group may slow reactions due to steric effects.
Safety and Stability: 6-Chloro-4-hydroxypyrimidine’s incompatibility with oxidizing agents suggests that similar chloro-heterocycles may require controlled storage conditions to avoid decomposition . No acute toxicity data are available for most analogs, highlighting the need for precautionary handling.
Applications: Chloroisoquinoline derivatives are utilized in drug discovery (e.g., kinase inhibitors), suggesting that this compound could serve as a precursor for bioactive molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
